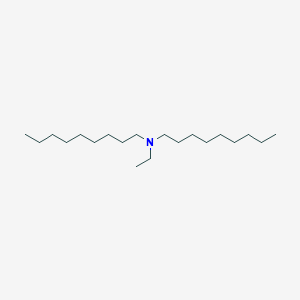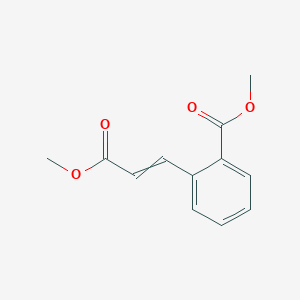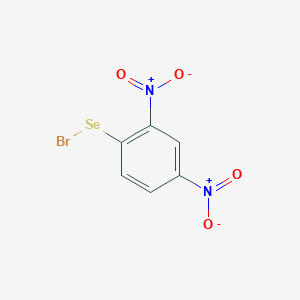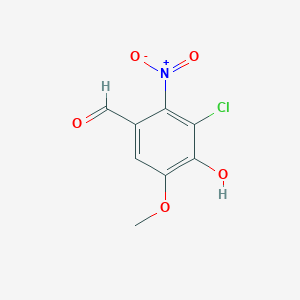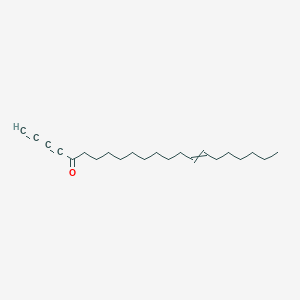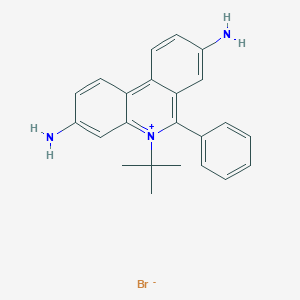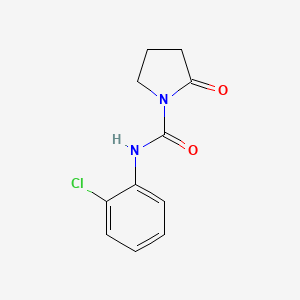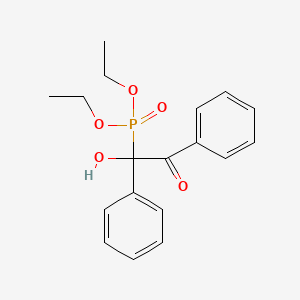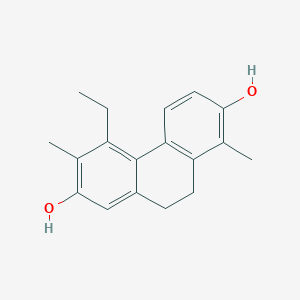
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol is a heterocyclic organic compound with the molecular formula C18H18O2. It is a derivative of dihydrophenanthrene, characterized by the presence of ethyl and methyl groups along with two hydroxyl groups at specific positions on the phenanthrene ring system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol typically involves multi-step organic reactions. One common method includes the alkylation of 9,10-dihydrophenanthrene followed by hydroxylation at the 2 and 7 positions. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired substitution and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives followed by selective alkylation and hydroxylation. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments .
化学反应分析
Types of Reactions
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas with a catalyst such as Raney nickel is often used.
Substitution: Halogens and sulfonic acids are typical reagents for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons without hydroxyl groups.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
科学研究应用
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
作用机制
The mechanism of action of 5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their function and signaling pathways .
相似化合物的比较
Similar Compounds
1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthrene-2,7-diol: Similar structure with a vinyl group instead of an ethyl group.
9,10-Dihydrophenanthrene: Lacks the ethyl and hydroxyl groups but shares the core phenanthrene structure.
Uniqueness
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
64052-93-3 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
5-ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C18H20O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h7-9,19-20H,4-6H2,1-3H3 |
InChI 键 |
AQGNQBGVRPBJCT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC(=C1C)O)CCC3=C2C=CC(=C3C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


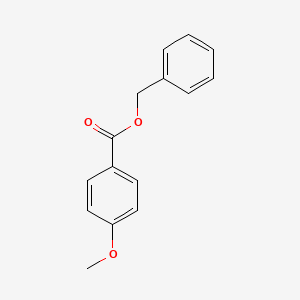

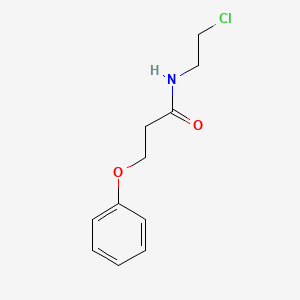

![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
